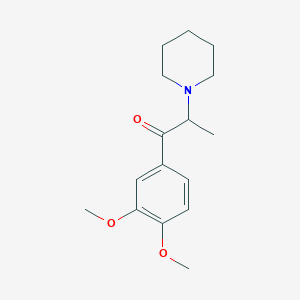
1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of phenylpiperidines. Compounds in this class are often studied for their potential pharmacological properties, including analgesic and psychoactive effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)propan-1-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent. Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for potential therapeutic effects, such as analgesic or psychoactive properties.
Industry: Could be used in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)propan-1-one would depend on its specific biological targets. It might interact with neurotransmitter receptors or enzymes, leading to changes in cellular signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Methylenedioxyphenyl)-2-(piperidin-1-yl)propan-1-one: Similar structure but with a methylenedioxy group instead of dimethoxy.
1-(3,4-Dimethoxyphenyl)-2-(methylamino)propan-1-one: Similar structure but with a methylamino group instead of piperidinyl.
Uniqueness
1-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)propan-1-one is unique due to its specific substitution pattern on the aromatic ring and the presence of the piperidine moiety. These structural features can influence its pharmacological properties and reactivity.
Properties
CAS No. |
57800-99-4 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO3/c1-12(17-9-5-4-6-10-17)16(18)13-7-8-14(19-2)15(11-13)20-3/h7-8,11-12H,4-6,9-10H2,1-3H3 |
InChI Key |
QNRXVNFJCFXJJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)OC)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















